An In-depth Technical Guide to 2,6-Diethylpyrazine for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2,6-Diethylpyrazine for Researchers and Drug Development Professionals
Introduction
2,6-Diethylpyrazine is an alkylpyrazine, a class of heterocyclic aromatic organic compounds that play a significant role in the fields of flavor chemistry and are emerging as versatile scaffolds in medicinal chemistry. This guide provides a comprehensive overview of 2,6-diethylpyrazine, detailing its chemical and physical properties, synthesis methodologies, key applications, analytical techniques, and safety considerations. The content herein is curated for researchers, scientists, and professionals in drug development who require a technical and practical understanding of this compound.
Core Molecular Identifiers and Properties
A precise understanding of the fundamental properties of 2,6-diethylpyrazine is critical for its application in research and development. These identifiers are essential for substance registration, analytical characterization, and computational modeling.
| Property | Value | Source |
| CAS Number | 13067-27-1 | [1][2][3] |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [4] |
| IUPAC Name | 2,6-diethylpyrazine | [4] |
| Appearance | Combustible liquid | [5] |
Synthesis of 2,6-Diethylpyrazine: A Mechanistic Perspective
The synthesis of alkylpyrazines, including 2,6-diethylpyrazine, can be approached through both chemical and biosynthetic routes. The chosen pathway often depends on the desired scale, purity requirements, and economic feasibility.
Chemical Synthesis Pathways
The chemical synthesis of asymmetrically substituted pyrazines often involves the condensation of α-dicarbonyl compounds with 1,2-diamines. However, for symmetrically substituted pyrazines like 2,6-diethylpyrazine, alternative strategies are common. One prevalent approach involves the modification of a pre-existing pyrazine ring. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce alkyl groups onto a dihalopyrazine core.[6]
Another relevant synthetic strategy for related compounds, which can be adapted, is the Minici reaction. This involves the reaction of a protonated heteroaromatic base (like a dimethylpyrazine) with a source of alkyl radicals under oxidative conditions. A patent for the synthesis of 2-ethyl-3,6-dimethylpyrazine describes using 2,5-dimethylpyrazine as a starting material in the presence of iron (II) sulfate, sulfuric acid, hydrogen peroxide, and n-propionaldehyde.[7] This highlights a feasible radical-based approach for introducing ethyl groups onto a pyrazine scaffold.
Conceptual Workflow for Pyrazine Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of pyrazine derivatives, applicable to 2,6-diethylpyrazine.
Caption: Generalized workflow for the chemical synthesis and purification of pyrazine derivatives.
Biosynthesis
Nature provides an environmentally benign route to alkylpyrazines. Certain microorganisms, such as strains of Bacillus subtilis, are capable of producing a variety of pyrazines.[8] The biosynthesis of 2,6-diethylpyrazine can be derived from the amino acid L-serine.[8] This biological production method is of increasing interest for food-grade flavoring agents due to its "natural" designation.
Applications in Research and Industry
2,6-Diethylpyrazine has established applications in the flavor and fragrance industry and holds potential in the realm of drug discovery and development.
Flavor and Aroma
Alkylpyrazines are potent aroma compounds that contribute roasted, nutty, and cocoa-like notes to a wide variety of foods. They are naturally formed during the Maillard reaction when foods are cooked. 2,6-Diethylpyrazine has been identified in foods such as coffee.[9] As a synthetic flavoring agent, it can be used to impart or enhance these desirable flavor profiles in processed foods.
Drug Development and Medicinal Chemistry
The pyrazine ring is a recognized privileged scaffold in medicinal chemistry. Its two nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in π-stacking interactions with biological targets. While 2,6-diethylpyrazine itself is not a therapeutic agent, its structural motif is of significant interest.
Recent research has demonstrated that 2,6-disubstituted pyrazine derivatives can act as potent inhibitors of protein kinases such as Casein Kinase 2 (CK2) and PIM kinases, which are implicated in various cancers.[10] The design and synthesis of novel 2,6-disubstituted pyrazines is an active area of research for the development of new anti-cancer therapeutics.[10]
Logical Relationship in Drug Discovery
The diagram below illustrates the logical progression from a basic chemical scaffold to a potential therapeutic agent.
Caption: Logical progression from a chemical scaffold to a drug candidate.
Analytical Methodologies
The accurate identification and quantification of 2,6-diethylpyrazine in various matrices, from food products to biological samples, is crucial for both quality control and research. The primary analytical techniques employed are chromatographic methods coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its volatility, GC-MS is a highly effective method for the analysis of 2,6-diethylpyrazine. The NIST Chemistry WebBook provides mass spectral data for this compound, which can be used for its identification.[2] For quantitative analysis, especially in complex matrices like coffee, headspace solid-phase microextraction (HS-SPME) is often used as a sample preparation technique to isolate and concentrate volatile pyrazines before GC-MS analysis.[1]
Step-by-Step Protocol: Quantitative Analysis of Alkylpyrazines in a Liquid Matrix via HS-SPME-GC-MS
This protocol is adapted from methodologies used for similar analytes.[1]
-
Standard Preparation:
-
Prepare a stock solution of 2,6-diethylpyrazine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of working standards by serial dilution of the stock solution to generate a calibration curve.
-
Prepare an internal standard solution (e.g., a deuterated analog like 2,6-dimethylpyrazine-d6) at a known concentration.
-
-
Sample Preparation:
-
Place a defined volume or weight of the sample (e.g., 5 mL of coffee) into a 20 mL headspace vial.
-
Spike the sample with a known amount of the internal standard solution.
-
Add salt (e.g., 1.5 g of NaCl) to increase the ionic strength of the solution, which promotes the transfer of volatile analytes into the headspace.
-
Immediately seal the vial.
-
-
HS-SPME Procedure:
-
Incubate the vial at an elevated temperature (e.g., 60°C) with agitation for a set period (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined time (e.g., 30 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately inject it into the GC inlet for thermal desorption of the analytes.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).[1]
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
-
-
Data Analysis:
-
Identify 2,6-diethylpyrazine based on its retention time and mass spectrum.
-
Quantify the analyte by creating a calibration curve of the response ratio (peak area of analyte / peak area of internal standard) versus the concentration of the standards.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For less volatile pyrazine derivatives or when analyzing liquid samples directly, UPLC-MS/MS is a powerful alternative. This technique has been successfully used for the quantification of a range of pyrazines in beverages.[11] It offers high sensitivity and selectivity, making it suitable for trace-level analysis.
Safety and Handling
Based on GHS classifications for 2,6-diethylpyrazine, it is considered a combustible liquid that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
Recommended Handling Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[12]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[12]
Conclusion
2,6-Diethylpyrazine is a compound with significant industrial relevance in flavor science and notable potential as a building block in medicinal chemistry. Its synthesis is achievable through established organic chemistry principles, and its analysis is well-defined by modern chromatographic techniques. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in both academic and industrial research settings. The continued exploration of substituted pyrazine scaffolds, such as the 2,6-disubstituted motif, is a promising avenue for the discovery of novel therapeutics.
References
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PubChem. (n.d.). 2,6-Diethylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyrazine, 2,6-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). Retrieved from [Link]
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PubChem. (n.d.). 2,6-Diethylpyrazine Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]
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Li, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(9), 2959. Retrieved from [Link]
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Synerzine. (n.d.). SAFETY DATA SHEET 2,5 & 2,6-Dimethylpyrazine Mixture (Natural). Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for 2,6-Diethylpyrazine (HMDB0036809). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyrazine, 2,6-diethyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1548-1553. Retrieved from [Link]
- Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
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National Institute of Standards and Technology. (n.d.). Pyrazine, 2,6-diethyl- Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Chemistry Portal. (2023). Synthesis of pyrazines. Retrieved from [Link]
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Fan, W., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449. Retrieved from [Link]
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